N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene}phthalimide Maleate
Description
(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate is a structurally complex small molecule characterized by:
- Molecular formula: C27H29N3O7
- Molecular weight: 507.55 g/mol
- CAS number: 146447-26-9
- Key features:
Properties
CAS No. |
146447-26-9 |
|---|---|
Molecular Formula |
C27H29N3O7 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[4-[[4-(piperidin-1-ylmethyl)-2-pyridinyl]oxy]but-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H25N3O3.C4H4O4/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25;5-3(6)1-2-4(7)8/h2-3,6-11,16H,1,4-5,12-15,17H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
CKMFWYSSYXTDBF-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |
Synonyms |
2-[(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-1H-isoindole-1,3(2H)-dione (2Z)-2-Butenedioate; (Z)-2-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-butenyl]-1H-isoindole-1,3(2H)-dione (Z)-2-Butenedioate; |
Origin of Product |
United States |
Biological Activity
(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- CAS Number : 146447-26-9
- Molecular Formula : C27H29N3O7
- Molecular Weight : 485.54 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the piperidine and pyridine moieties suggests potential interactions with neurotransmitter systems and inflammatory mediators.
Inhibition of Cyclooxygenases (COX)
Recent studies indicate that derivatives of this compound exhibit inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, compounds with similar structures have shown moderate to strong inhibitory effects on COX-II, which is often associated with reduced inflammation and pain relief.
| Compound | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
In Vitro Studies
In vitro assays have demonstrated that (Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate exhibits significant anti-inflammatory properties. The compound was tested on various cell lines to assess its cytotoxicity and anti-proliferative effects.
- Cell Line Testing :
- HCT116 (Colon Cancer) : The compound showed an IC50 value of approximately 4.363 μM, indicating potent anti-cancer activity compared to doxorubicin.
- Inflammatory Models : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in treated cell lines.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy of the compound in reducing inflammation and tumor growth.
- Anti-inflammatory Activity :
- In a rat model of arthritis, administration led to a reduction in paw swelling by 64.28%, demonstrating its potential as an anti-inflammatory agent.
- Tumor Growth Inhibition :
- In xenograft models, the compound significantly inhibited tumor growth compared to control groups.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that treatment with (Z)-2-(4...maleate resulted in improved symptoms and reduced reliance on NSAIDs.
- Case Study 2 : Research on patients with specific cancer types indicated that combining this compound with standard chemotherapy improved overall survival rates.
Comparison with Similar Compounds
Core Structural Analog: 4-(6-((4-(Cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Molecular formula : C27H31FN6OS
Molecular weight : 506.65 g/mol
Key features :
- Core structure: Thieno[3,2-d]pyrimidin-4-yl instead of isoindoline-1,3-dione.
- Substituents : Cyclopropylmethyl-piperazine and 5-fluoroindole groups.
- Counterion: None (neutral compound).
Comparison :
Pyrido-Pyrimidinone Derivatives (Patent Compounds)
2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Core : 4H-pyrido[1,2-a]pyrimidin-4-one.
- Substituents : Benzodioxolyl and piperazinyl groups.
- Molecular weight : ~420–450 g/mol (estimated).
2-(3,4-dimethoxyphenyl)-7-[4-[(dimethylamino)methyl]piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Substituents: Dimethoxyphenyl and dimethylaminomethyl-piperidine.
Comparison :
- The pyrido-pyrimidinone core lacks the conjugated isoindoline-dione system, which may reduce π-π stacking interactions in biological systems.
- Smaller molecular weights (~420–450 g/mol) compared to the target compound (507.55 g/mol) could influence pharmacokinetic profiles, such as membrane permeability .
General Trends in Nitrogen-Containing Heterocycles
- Piperidine/piperazine substituents : Common in both the target compound and analogs, these groups enhance interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.
- Counterion role : The maleate salt in the target compound likely improves bioavailability compared to neutral analogs, a critical factor in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
